Perillyl Alcohol

Antineoplastic Agents Cell Proliferation Isoprenoids

Perillyl Alcohol (POH) is a naturally occurring monocyclic monoterpene with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is an oxygenated metabolite of the more abundant terpene, d-limonene, and is found in the essential oils of various plants including lavender, peppermint, and cherries.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 536-59-4
Cat. No. B192071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerillyl Alcohol
CAS536-59-4
Synonyms(-)-p-mentha-1,8-dien-7-ol
(S)-perillyl alcohol
1-cyclohexene-1-methanol, 4-(1-methylethenyl)-, (4S)-
4-isopropenyl-cyclohex-1-ene-1-methanol
cyclohex-1-ene-1-methanol, 4(1-methylethenyl)
dihydrocuminyl alcohol
NSC 641066
p-mentha-1,8-dien-7-ol
perilla alcohol
perilla alcohol, (R)-isomer
perilla alcohol, (S)-isomer
perillyl alcohol
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)CO
InChIInChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3
InChIKeyNDTYTMIUWGWIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in alcohols and oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Perillyl Alcohol (CAS 536-59-4): Monoterpene Procurement Baseline and Research-Grade Specifications


Perillyl Alcohol (POH) is a naturally occurring monocyclic monoterpene with the molecular formula C10H16O and a molecular weight of 152.23 g/mol [1]. It is an oxygenated metabolite of the more abundant terpene, d-limonene, and is found in the essential oils of various plants including lavender, peppermint, and cherries [2]. As an analytical standard, POH is typically supplied as a neat liquid or oil with a purity of ≥98.0% as determined by GC or HPLC . For research use, especially in biological assays, it is often prepared as a stock solution in DMSO or ethanol .

Perillyl Alcohol: Why Generic Monoterpene Substitution Fails in Advanced Research


Substituting Perillyl Alcohol (POH) with structurally or biosynthetically related monoterpenes like d-limonene, geraniol, farnesol, or perillic acid is not scientifically valid due to fundamental and quantifiable differences in potency, in vivo disposition, and metabolic fate. For instance, while d-limonene is bioavailable following oral administration, POH is not, undergoing extensive first-pass metabolism [1]. This key pharmacokinetic divergence means that the compounds cannot be used interchangeably in in vivo models designed to achieve systemic exposure. Furthermore, the antiproliferative IC50 values vary widely across this chemical class in a given cell line, and the in vivo efficacy against tumor xenografts in animal models is distinct, with some analogs showing complete tumor inhibition where POH only achieves partial growth reduction [2]. These differences preclude simple substitution and underscore the need for a product-specific evidence base.

Quantitative Differentiation of Perillyl Alcohol: Potency, Pharmacokinetics, and Analytical Purity


Comparative In Vitro Potency of Perillyl Alcohol vs. d-Limonene and Geraniol in Murine Melanoma

In a 48-hour proliferation assay using murine B16(F10) melanoma cells, Perillyl Alcohol (POH) exhibited a 1.8-fold higher potency (lower IC50) than its precursor, d-limonene. However, both compounds were significantly less potent than the acyclic monoterpene geraniol [1].

Antineoplastic Agents Cell Proliferation Isoprenoids

Comparative In Vitro Activity of Perillyl Alcohol vs. d-Limonene in Human Colon Tumor Cells

A study evaluating the activity of monoterpenes against human colon tumor cells found that Perillyl Alcohol (POH) was more effective than its bioprecursor, (R)-(+)-limonene, requiring a significantly lower concentration to achieve a 50% reduction in cell viability. POH also demonstrated a favorable selectivity profile against normal colonic epithelial cells [1].

Colorectal Neoplasms Biotransformation Cell Survival

Comparative In Vivo Antitumor Activity of Perillyl Alcohol vs. Farnesol and Geraniol in a Hamster Pancreatic Cancer Model

In a Syrian golden hamster model of pancreatic adenocarcinoma, dietary administration of farnesol or geraniol resulted in complete tumor growth inhibition. In the same study, Perillyl Alcohol (POH) achieved only partial inhibition, requiring twice the dietary concentration to achieve half the effect [1].

Pancreatic Neoplasms Anticarcinogenic Agents Xenograft Model

Divergent Oral Bioavailability: Perillyl Alcohol vs. d-Limonene in Humans

Despite their structural similarity, Perillyl Alcohol (POH) and d-limonene exhibit distinct in vivo disposition in humans. POH is not bioavailable after oral administration due to extensive first-pass metabolism, whereas d-limonene is orally bioavailable and distributes favorably to tissues [1]. A Phase I trial confirmed that POH itself is not detectable in plasma after oral dosing; only its metabolites are measurable [2].

Pharmacokinetics Biological Availability First-Pass Effect

Physicochemical and Analytical Purity Profile of Perillyl Alcohol

Perillyl Alcohol (POH) exhibits a logP value of approximately 3.0-3.3, indicating moderate lipophilicity, and a water solubility of 1.9 mg/mL at pH 7.4 [1]. As an analytical standard, it is routinely certified to a purity of ≥98.0% by GC or HPLC .

Analytical Chemistry Standard Reference Material Chromatography

Metabolic Fate of Perillyl Alcohol: Rapid Conversion to Longer-Lived Metabolites

Perillyl Alcohol (POH) is rapidly metabolized in vivo to perillic acid (PA) and dihydroperillic acid, which are the primary circulating entities [1]. A study using inhalational administration in rats developed a method to simultaneously detect POH and its longer-lived main metabolite, PA, in lung tissue and plasma, highlighting the importance of monitoring both the parent and metabolite for accurate pharmacokinetic analysis [2].

Metabolism Pharmacokinetics Prodrugs

Evidence-Based Research and Industrial Scenarios for Perillyl Alcohol Procurement


In Vitro Oncology Research Requiring Higher Potency than Limonene

For research groups studying the antiproliferative effects of monoterpenes, Perillyl Alcohol is a preferred reagent over its precursor, d-limonene, due to its 1.7-1.8x higher in vitro potency against certain tumor cell lines, including human colon and murine melanoma [1]. This improved potency allows for a wider dynamic range in dose-response studies and potentially more robust signal generation in cell-based assays.

Development of Alternative Drug Delivery Systems

Given the established lack of oral bioavailability of Perillyl Alcohol due to extensive first-pass metabolism [1], it is a key model compound for research into alternative drug delivery systems, particularly pulmonary or intranasal delivery. Analytical methods have been developed to simultaneously quantify POH and its metabolites in lung tissue and plasma following inhalation, enabling robust preclinical pharmacokinetic studies [2].

Analytical Method Development and Validation

Procurement of Perillyl Alcohol as an analytical standard (≥98.0% purity) is essential for developing and validating chromatographic methods (GC, HPLC) used to quantify terpenes and their metabolites in complex biological matrices [1]. Its well-defined physicochemical properties (logP, solubility) and availability in high purity make it a reliable reference compound for these applications [2].

Studying Prodrug Metabolism and Pharmacokinetics

Perillyl Alcohol serves as an excellent model compound for studying prodrug activation via Phase I metabolism. In vivo, POH is rapidly and extensively metabolized to perillic acid, which acts as the primary active species [1]. This characteristic makes it valuable for research aimed at understanding prodrug design, metabolic stability, and the relationship between parent compound administration and active metabolite exposure.

Technical Documentation Hub

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